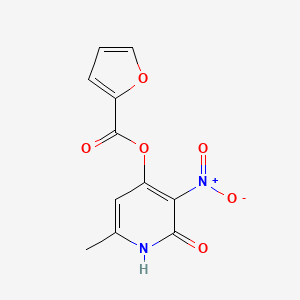
(6-甲基-3-硝基-2-氧代-1H-吡啶-4-基)呋喃-2-羧酸酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl furan-2-carboxylate is a complex organic compound that features a pyridine ring substituted with a nitro group, a methyl group, and an oxo group, along with a furan ring attached to a carboxylate group
科学研究应用
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
作用机制
Target of Action
Mode of Action
It is suggested that it interacts with its targets through a unique chemical structure
Biochemical Pathways
Result of Action
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl furan-2-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyridine ring, followed by the introduction of the nitro, methyl, and oxo groups through nitration, alkylation, and oxidation reactions, respectively. The furan ring is then attached via a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and reagent concentrations. This ensures high yield and purity of the final product.
化学反应分析
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxygenated compounds.
相似化合物的比较
Similar Compounds
2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide: This compound shares a similar pyridine ring structure but differs in the functional groups attached.
6-Oxopyrimidin-1(6H)-yl Benzamide Derivatives: These compounds have a pyrimidine ring instead of a pyridine ring and exhibit different chemical properties.
Uniqueness
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl furan-2-carboxylate is unique due to the presence of both a nitro group and a furan ring, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl furan-2-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
属性
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) furan-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O6/c1-6-5-8(9(13(16)17)10(14)12-6)19-11(15)7-3-2-4-18-7/h2-5H,1H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVZFFCJUOJVJBY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
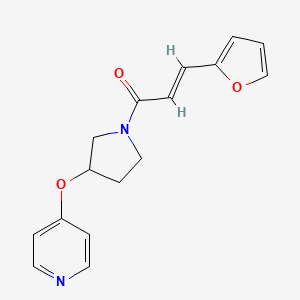
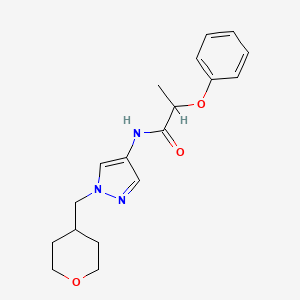
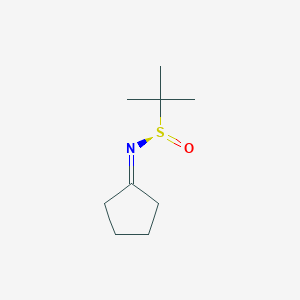
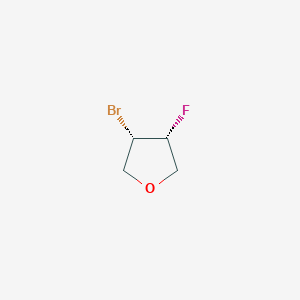
![2-{5-amino-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-(methylsulfanyl)-1H-pyrazol-1-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B2394245.png)
![N-(2-methoxyphenyl)-2-(4-methoxyphenyl)-5-methyl-7-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2394248.png)
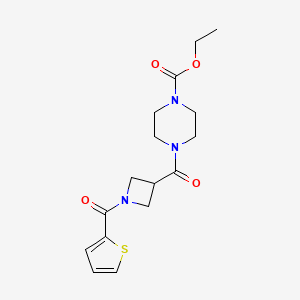

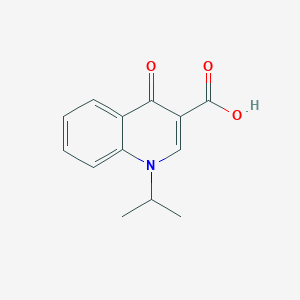
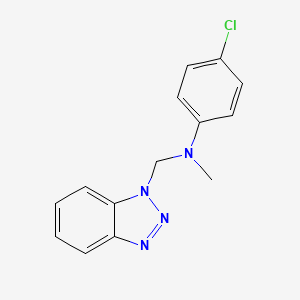
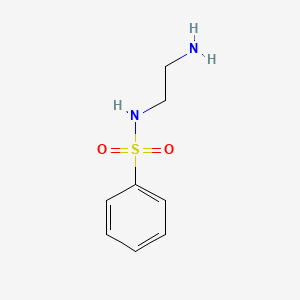
![N-(1-cyanocyclopentyl)-2-[methyl(2-oxo-1-phenylpyrrolidin-3-yl)amino]acetamide](/img/structure/B2394259.png)
![[2-(Pyrrolidin-1-yl)cyclohexyl]methanamine dihydrochloride](/img/structure/B2394260.png)
![Ethyl 8-fluoro-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B2394261.png)
